Benzamide, N-(4-cyano-5-methyl-2-oxo-3-trifluoromethyl-2,3-dihydro-1H-pyrrol-3-yl)-4-fluoro-
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Overview
Description
N~1~-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE is a complex organic compound that features a trifluoromethyl group, a cyano group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of a cyanoacetamide derivative with a suitable aldehyde or ketone, followed by further functionalization to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N~1~-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A related compound with similar functional groups, used as a starting material in various syntheses.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group and a ketone functional group, known for their applications in medicinal chemistry.
Cyanoacetamides: A class of compounds with a cyano group and an amide functional group, used in the synthesis of heterocyclic compounds.
Uniqueness
N~1~-[4-CYANO-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-FLUOROBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a cyano group can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H9F4N3O2 |
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Molecular Weight |
327.23 g/mol |
IUPAC Name |
N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C14H9F4N3O2/c1-7-10(6-19)13(12(23)20-7,14(16,17)18)21-11(22)8-2-4-9(15)5-3-8/h2-5H,1H3,(H,20,23)(H,21,22) |
InChI Key |
LCGVUHRRCDLMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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